molecular formula C9H12F2OSi B14188342 3,6-Difluoro-2-(trimethylsilyl)phenol CAS No. 919355-36-5

3,6-Difluoro-2-(trimethylsilyl)phenol

Cat. No.: B14188342
CAS No.: 919355-36-5
M. Wt: 202.27 g/mol
InChI Key: FWGLGGLLJBXTDY-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trimethylsilyl)phenol is a chemical compound characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-(trimethylsilyl)phenol typically involves the introduction of fluorine atoms and a trimethylsilyl group onto a phenol ring. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms, followed by the attachment of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-(trimethylsilyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives .

Scientific Research Applications

3,6-Difluoro-2-(trimethylsilyl)phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trimethylsilyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, while the trimethylsilyl group can influence its solubility and interaction with other molecules. These properties enable the compound to participate in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-Difluoro-2-(trimethylsilyl)phenol include other fluorinated phenols and silylated phenols, such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement of fluorine atoms and the trimethylsilyl group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

919355-36-5

Molecular Formula

C9H12F2OSi

Molecular Weight

202.27 g/mol

IUPAC Name

3,6-difluoro-2-trimethylsilylphenol

InChI

InChI=1S/C9H12F2OSi/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5,12H,1-3H3

InChI Key

FWGLGGLLJBXTDY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1O)F)F

Origin of Product

United States

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